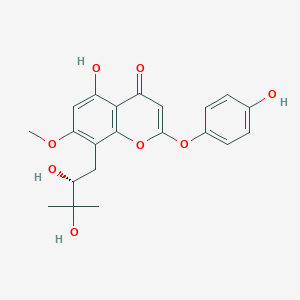
Epimedonin I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epimedonin I is a natural product derived from the Epimedium species, commonly known as Horny Goat Weed. This compound is part of a group of prenylated flavonoids, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic applications in various fields, including medicine and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Epimedonin I involves several steps, starting from the extraction of raw materials from the Epimedium plant. The process typically includes:
Extraction: The plant material is subjected to solvent extraction to isolate the flavonoid compounds.
Purification: The crude extract is purified using chromatographic techniques to obtain pure this compound.
Chemical Synthesis: In some cases, chemical synthesis may be employed to produce this compound, involving specific reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Epimedonin I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Epimedonin I has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and properties of prenylated flavonoids.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating conditions such as osteoporosis, cardiovascular diseases, and metabolic disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its bioactive properties
Mechanism of Action
The mechanism of action of Epimedonin I involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation, oxidative stress, and cellular metabolism. This compound may exert its effects by binding to specific receptors or enzymes, thereby influencing cellular functions and physiological processes .
Comparison with Similar Compounds
Epimedonin I is part of a group of prenylated flavonoids, which include similar compounds such as:
- Epimedin A
- Epimedin B
- Epimedin C
- Icariin
Uniqueness
This compound stands out due to its unique chemical structure and specific biological activities. While other prenylated flavonoids share similar properties, this compound has distinct effects on certain molecular targets and pathways, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C21H22O8 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
8-[(2R)-2,3-dihydroxy-3-methylbutyl]-5-hydroxy-2-(4-hydroxyphenoxy)-7-methoxychromen-4-one |
InChI |
InChI=1S/C21H22O8/c1-21(2,26)17(25)8-13-16(27-3)9-14(23)19-15(24)10-18(29-20(13)19)28-12-6-4-11(22)5-7-12/h4-7,9-10,17,22-23,25-26H,8H2,1-3H3/t17-/m1/s1 |
InChI Key |
HMAXHMGOPUQMEH-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)([C@@H](CC1=C(C=C(C2=C1OC(=CC2=O)OC3=CC=C(C=C3)O)O)OC)O)O |
Canonical SMILES |
CC(C)(C(CC1=C(C=C(C2=C1OC(=CC2=O)OC3=CC=C(C=C3)O)O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


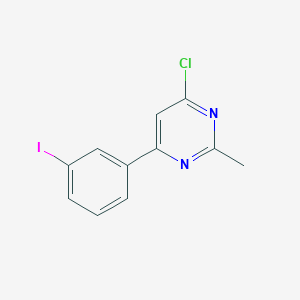
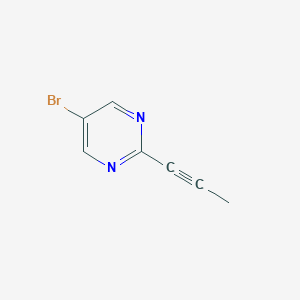
![Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]-](/img/structure/B13425841.png)
![3-Methyl 5-[Methyl(phenylmethyl)amino]ethyl 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13425844.png)


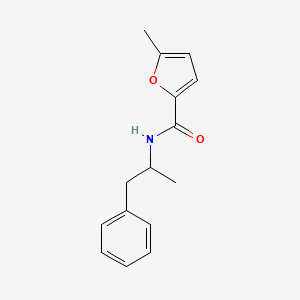
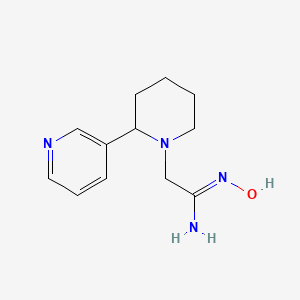
![[8-(2,4-Dioxo-2,3,4,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-1-yl)-octyl]-phosphonic acid](/img/structure/B13425869.png)
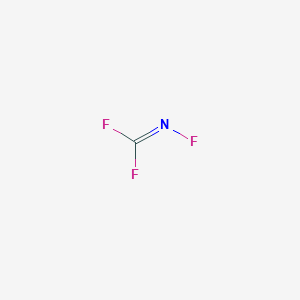

![(Z)-N'-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide](/img/structure/B13425886.png)
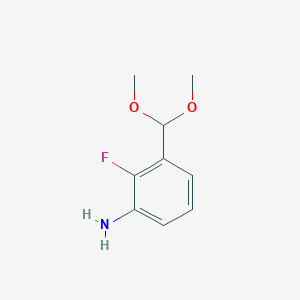
![(2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one)](/img/structure/B13425906.png)
